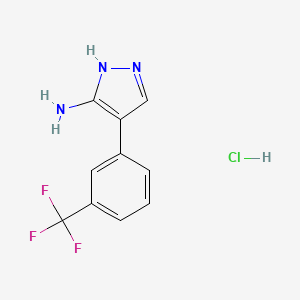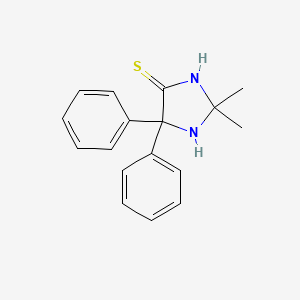
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is an organic compound with the molecular formula C17H18N2S. It is characterized by its unique structure, which includes a five-membered imidazolidine ring substituted with two phenyl groups and a thione group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione typically involves the reaction of 2,2-dimethyl-5,5-diphenylimidazolidine-4-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,2-dimethyl-5,5-diphenylimidazolidine-4-one in an appropriate solvent, such as toluene.
- Add phosphorus pentasulfide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar structure but lacks the dimethyl groups.
2-Thiohydantoin: Lacks the phenyl and dimethyl groups.
4-Phenylimidazole-2-thiol: Contains a thiol group instead of a thione group.
Uniqueness
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and dimethyl groups enhances its stability and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
62218-81-9 |
|---|---|
Formule moléculaire |
C17H18N2S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2,2-dimethyl-5,5-diphenylimidazolidine-4-thione |
InChI |
InChI=1S/C17H18N2S/c1-16(2)18-15(20)17(19-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,19H,1-2H3,(H,18,20) |
Clé InChI |
OLWVEPDTMCFSDD-UHFFFAOYSA-N |
SMILES canonique |
CC1(NC(=S)C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


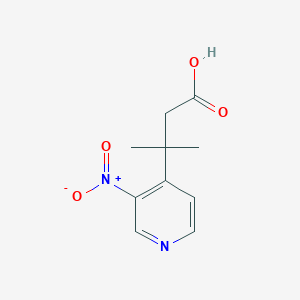
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
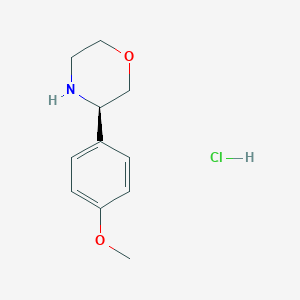

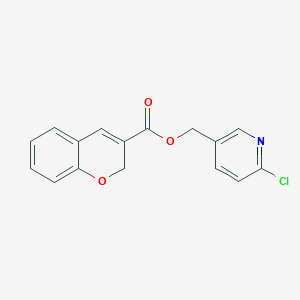

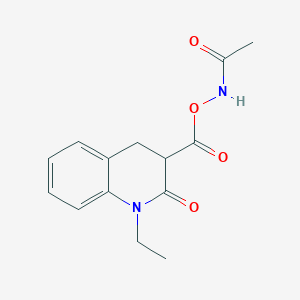
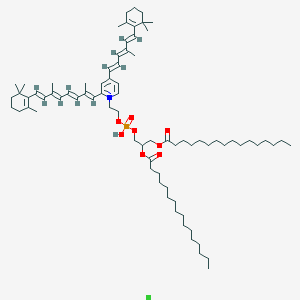
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

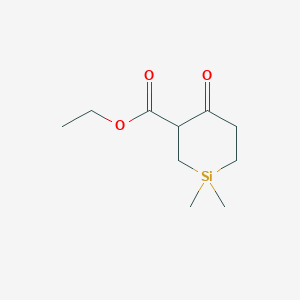

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
